molecular formula C15H15NO3 B8623805 1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one CAS No. 95215-48-8

1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one

Cat. No. B8623805
CAS RN: 95215-48-8
M. Wt: 257.28 g/mol
InChI Key: GILCXCWQIKPOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95215-48-8

Product Name

1-Acetyl-3-(benzyloxy)-2-methylpyridin-4(1H)-one

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-acetyl-2-methyl-3-phenylmethoxypyridin-4-one

InChI

InChI=1S/C15H15NO3/c1-11-15(14(18)8-9-16(11)12(2)17)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

GILCXCWQIKPOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1C(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 3-Benzyloxy-2-methylpyrid-4-one (4 g) is dissolved in dry acetone (100 ml). Acetylbromide (3 g) and triethylamine (2.7 g) are added and the resulting mixture is mechanically stirred overnight. The mixture is then filtered and the filtrate is rotary evaporated to dryness. The residue is dissolved in methylene chloride and washed with dilute hydrochloric acid (pH 3.0), then twice with water, and is dried over Na2SO4 and rotary evaporated to yield a solid residue. Recrystallisation of this residue from an ethylacetate/hexane mixture gives 1-acetyl-3-benzyloxy-2-methylpyrid-4-one as an oil (3.1 g).
Name
3-Benzyloxy-2-methylpyrid-4-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.